1-(4-bromonaphthalen-1-yl)sulfonyl-3,4-dihydro-2H-quinoline
Description
1-(4-Bromonaphthalen-1-yl)sulfonyl-3,4-dihydro-2H-quinoline is a complex organic compound that features a quinoline ring fused with a sulfonyl group and a bromonaphthalene moiety
Properties
IUPAC Name |
1-(4-bromonaphthalen-1-yl)sulfonyl-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2S/c20-17-11-12-19(16-9-3-2-8-15(16)17)24(22,23)21-13-5-7-14-6-1-4-10-18(14)21/h1-4,6,8-12H,5,7,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYHLUZNQAXAHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromonaphthalen-1-yl)sulfonyl-3,4-dihydro-2H-quinoline typically involves multi-step organic reactions. One common method includes the sulfonylation of 3,4-dihydro-2H-quinoline with 4-bromonaphthalene-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the mixture is refluxed to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromonaphthalen-1-yl)sulfonyl-3,4-dihydro-2H-quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Azide derivatives.
Scientific Research Applications
1-(4-Bromonaphthalen-1-yl)sulfonyl-3,4-dihydro-2H-quinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-bromonaphthalen-1-yl)sulfonyl-3,4-dihydro-2H-quinoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. Additionally, the bromonaphthalene moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects .
Comparison with Similar Compounds
- 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine
- 1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperidine
- 4-Bromo-1-naphthaleneboronic acid
Uniqueness: 1-(4-Bromonaphthalen-1-yl)sulfonyl-3,4-dihydro-2H-quinoline is unique due to its specific combination of a quinoline ring with a sulfonyl and bromonaphthalene group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
